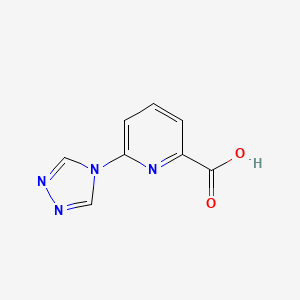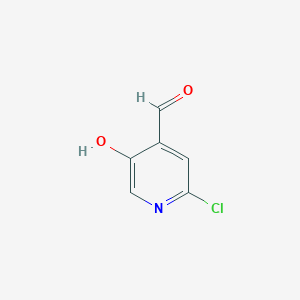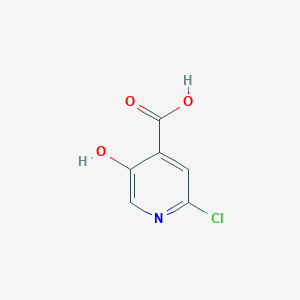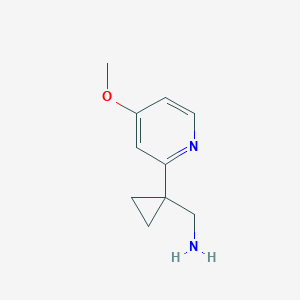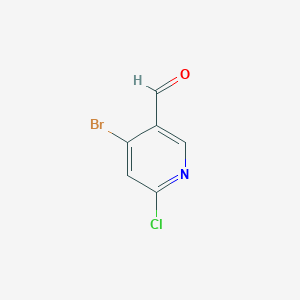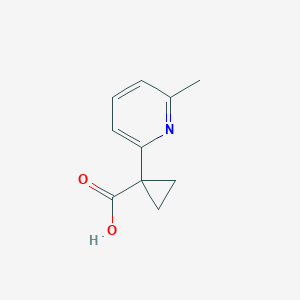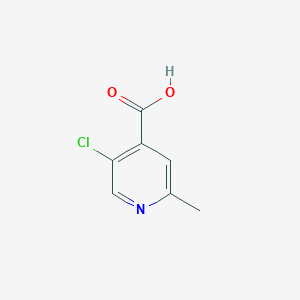
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile
Descripción general
Descripción
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H7BrN2. It is characterized by the presence of a bromopyridine moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group.
Métodos De Preparación
The synthesis of 1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and cyclopropanecarbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a suitable solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Análisis De Reacciones Químicas
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may involve the use of oxidizing agents such as potassium permanganate (KMnO4), while reduction may involve reducing agents like lithium aluminum hydride (LiAlH4).
Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions to form more complex ring structures.
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural features allow for interactions with specific biological targets.
Medicine: Research into potential therapeutic applications includes exploring its use in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
Propiedades
IUPAC Name |
1-(6-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCKVSPYCDOOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243299 | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093879-77-6 | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093879-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
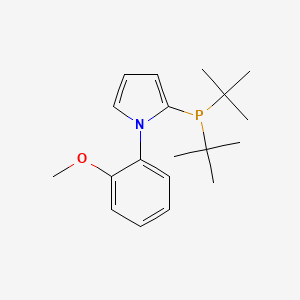

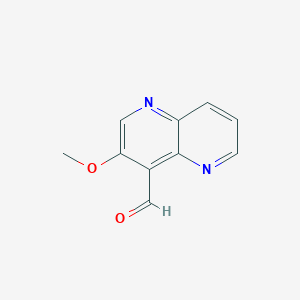
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)
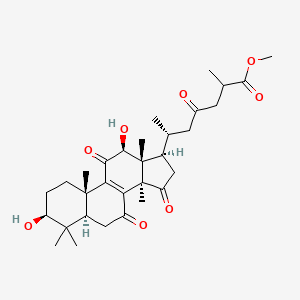
![Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)]](/img/structure/B3026683.png)
![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)
